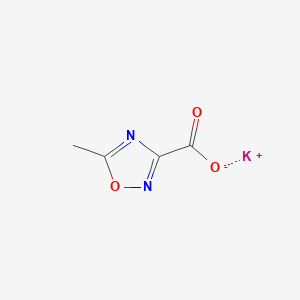

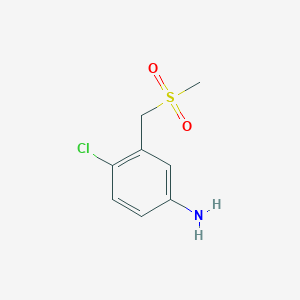

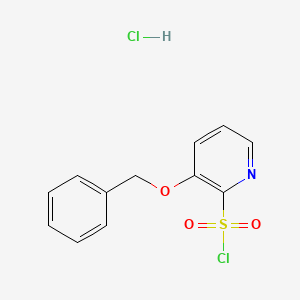

![molecular formula C8H13ClN2O2 B1489429 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride CAS No. 1864073-86-8](/img/structure/B1489429.png)

1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride”, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another strategy is the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular weight of “1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride” is 204.65 g/mol. Its InChI Code is 1S/C7H10N2O2.ClH/c10-6-1-5 (7 (11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2, (H,9,10,11);1H .Physical And Chemical Properties Analysis

“1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride” is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Synthesis and Mechanistic Insights

- The synthesis of amino acetylenic amide derivatives, including those where the cyclic amine is aziridine or azetidine, highlights an interest in the pharmacological activities of such compounds. A study focused on the dimerization of acetylenic compounds under basic conditions, leading to the formation of dimerization products rather than expected Mannich adducts. This indicates a potential for diverse chemical reactions involving azetidinyl compounds (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015).

Biological Activities

- N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs have been synthesized and evaluated for anticonvulsant activity. These studies have shown that certain derivatives exhibit significant anticonvulsant properties in various seizure models, suggesting their potential use in treating epilepsy (Rybka et al., 2017). Additionally, some derivatives have shown promising antidepressant and nootropic activities, indicating a broader pharmacological potential for compounds derived from pyrrolidine-2,5-dione (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Anticonvulsant Properties

- Various studies have focused on the anticonvulsant properties of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione. These compounds were synthesized and tested for their efficacy in models of epilepsy, revealing that derivatives with aromatic or spirocycloalkyl rings at position-3 of pyrrolidine-2,5-dione can exhibit potent anticonvulsant activity (Obniska et al., 2005).

Antiproliferative and Antimicrobial Activities

- The synthesis of spiro[pyrrolidin-2,3′-oxindoles] through 1,3-dipolar cycloaddition reactions and their subsequent evaluation for antibacterial, antifungal, antimalarial, and antitubercular activities highlight the potential of pyrrolidine-2,5-dione derivatives in addressing various infectious diseases. Some compounds exhibited activities comparable to standard drugs, underscoring their significance in medicinal chemistry (Haddad et al., 2015).

Safety And Hazards

The safety information for “1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

1-(azetidin-3-ylmethyl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c11-7-1-2-8(12)10(7)5-6-3-9-4-6;/h6,9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLTXYSGWOGWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)

![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)

![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)

![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)